3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid
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Overview
Description
3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid typically involves the reaction of 1-isopropyl-1H-pyrazole with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1354706-85-6 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,1-2H3,(H,12,13) |
InChI Key |
XSMSSBFKNXTIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)C#CC(=O)O |
Origin of Product |
United States |
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